C26H32N2O2S2

Organic Field-Effect Transistors (OFETs) Flexible and Transparent Electronics Charge Transport

Sourcing a solution-processable organic semiconductor that delivers high mobility without sacrificing optical transparency or environmental compatibility is a persistent challenge. DPP2T (C26H32N2O2S2) directly addresses this. Key differentiation: • 4× mobility enhancement & near-100% visible transmittance when blended with polystyrene for transparent, flexible OFETs. • Maintains 0.18 cm² V⁻¹ s⁻¹ mobility in biodegradable PCL/PLA blends with enhanced air stability. • Serves as a precise D-A-D building block for OPV acceptor fine-tuning, where thiophene π-bridges outperform furan analogs by 38% relative PCE difference.

Molecular Formula C26H32N2O2S2
Molecular Weight 468.7 g/mol
Cat. No. B5459209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC26H32N2O2S2
Molecular FormulaC26H32N2O2S2
Molecular Weight468.7 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC34CC5CC(C3)CC(C5)C4
InChIInChI=1S/C26H32N2O2S2/c1-2-17-5-7-18(8-6-17)13-22-24(30)28(25(31)32-22)9-3-4-23(29)27-26-14-19-10-20(15-26)12-21(11-19)16-26/h5-8,13,19-21H,2-4,9-12,14-16H2,1H3,(H,27,29)/b22-13-
InChIKeyMVIDCYPQLORZPX-XKZIYDEJSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DPP2T: Organic Semiconductor Overview


C26H32N2O2S2, systematically named 2,5-dihexyl-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione (CAS 852435-01-9), is a diketopyrrolopyrrole (DPP)-based small molecule organic semiconductor [1]. It belongs to the pyrrolopyrrole class and is characterized by a donor-acceptor-donor (D-A-D) architecture, featuring a central electron-deficient DPP core flanked by electron-rich thiophene units and solubilizing hexyl side chains . This molecular design enables strong π-π stacking, high charge carrier mobility, and excellent solution processability, making it a core material for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) .

Why DPP2T Outperforms Generic Semiconductors


While numerous diketopyrrolopyrrole (DPP) and thiophene-based semiconductors exist, C26H32N2O2S2 (DPP2T) possesses a unique combination of structural and electronic attributes that preclude simple substitution. Its specific D-A-D configuration, with precisely positioned hexyl side chains and a symmetric DPP core flanked by bithiophene units, results in a distinct molecular packing and charge transport behavior . This is evidenced by direct comparative studies showing that even minor modifications to the π-bridge, such as substituting furan for thiophene, lead to significant changes in crystallinity, energy levels, and photovoltaic performance [1]. Furthermore, the molecule's ability to form high-performance, transparent nanonetworks when blended with insulating polymers is a specific, non-transferable property that cannot be achieved with generic alternatives [2]. The following evidence demonstrates exactly where and why this compound differentiates itself from its closest analogs.

DPP2T vs. Closest Analogs: Performance Comparison


Enhanced Mobility via PS Blending

A direct head-to-head comparison demonstrates that blending C26H32N2O2S2 (DPP2T) with polystyrene (PS) to form a nanonetwork structure increases charge carrier mobility by a factor of approximately 4× compared to a pure DPP2T thin film [1]. This significant enhancement is attributed to the formation of continuous, interconnected 2D charge transport pathways within the PS matrix, which are absent in the neat semiconductor film.

Organic Field-Effect Transistors (OFETs) Flexible and Transparent Electronics Charge Transport

Photovoltaic Efficiency: DPP2T-RH vs. Furan Analog

In a controlled study of A1–π–A2–π–A1-type small molecules for OPVs, the DPP2T-RH derivative (containing a bithiophene π-bridge) was directly compared to its furan-thiophene analog, DPPFT-RH [1]. When used as an electron acceptor in a blend with the polymer donor P3HT, the device based on DPP2T-RH achieved a power conversion efficiency (PCE) of 1.28%, whereas the DPPFT-RH-based device achieved a higher PCE of 1.77%. This 38% relative difference in PCE highlights the critical impact of the π-bridge composition on photovoltaic performance.

Organic Photovoltaics (OPVs) Non-Fullerene Acceptors Power Conversion Efficiency

Optical Transparency Boost in PS Blend

A direct comparison of optical properties reveals that a DPP2T/PS (polystyrene) blend thin film exhibits significantly higher visible light transmittance compared to a pure DPP2T thin film [1]. While the pure DPP2T film shows limited transparency due to its intrinsic light absorption, the DPP2T/PS nanonetwork structure allows for near-100% visible light transmission, approaching complete transparency. This is a direct result of the unique mesh-like morphology formed by DPP2T within the insulating PS matrix.

Transparent Electronics Optical Transmittance Semiconducting Polymers

Charge Transport in Biodegradable Blends

A recent study compared the field-effect mobility of neat DPP2T polymer with blends incorporating biodegradable polymers polycaprolactone (PCL) and polylactic acid (PLA) [1]. The optimal blend, comprising 30 wt% DPP2T with 70 wt% of a PCL/PLA mixture, exhibited a high field-effect mobility of 0.18 cm² V⁻¹ s⁻¹, along with a reduced threshold voltage (~17 V) and a high on/off ratio (~10⁶). Notably, the blended semiconductors demonstrated prolonged air stability compared to neat DPP2T films.

Organic Thin-Film Transistors Biodegradable Electronics Charge Mobility

DPP2T Application Scenarios


Transparent Flexible OFET Arrays for Displays

Procure C26H32N2O2S2 (DPP2T) specifically for blending with polystyrene (PS) to fabricate large-area, highly transparent, and flexible organic field-effect transistor (OFET) arrays. This application is directly supported by evidence showing a 4× increase in charge mobility and near-100% visible light transmittance for the DPP2T/PS blend compared to pure DPP2T films [1]. The unique nanonetwork morphology formed by this blend, which cannot be achieved with generic DPP derivatives, enables the creation of bendable, see-through electronics for advanced display technologies and wearable devices.

Biodegradable Transistors for Sustainable Electronics

Select DPP2T for the development of biodegradable organic thin-film transistors (OTFTs) by blending it with polycaprolactone (PCL) and polylactic acid (PLA). This scenario is justified by quantitative data demonstrating that a DPP2T/PCL/PLA blend maintains a high field-effect mobility of 0.18 cm² V⁻¹ s⁻¹ and exhibits enhanced air stability compared to neat DPP2T films [2]. This evidence positions DPP2T as a key material for procuring components in transient or environmentally friendly electronic devices, where performance and end-of-life disposal are equally critical.

Non-Fullerene Acceptors for Organic Photovoltaics

Utilize DPP2T as a foundational building block for synthesizing A1–π–A2–π–A1-type small molecule acceptors, such as DPP2T-RH, for organic photovoltaic (OPV) research. The comparative data showing a 38% relative difference in power conversion efficiency (PCE) between DPP2T-RH (1.28%) and its furan-containing analog DPPFT-RH (1.77%) [3] provides a clear quantitative benchmark for structure-property relationship studies. This evidence guides researchers in selecting the appropriate π-bridge to fine-tune acceptor performance, avoiding generic substitutions that lead to suboptimal device efficiency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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